N-(2-Methoxy-3-methylbenzyl)propan-2-amine
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Overview
Description
N-(2-Methoxy-3-methylbenzyl)propan-2-amine is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of a methoxy group and a methyl group attached to a benzyl ring, which is further connected to a propan-2-amine moiety. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-3-methylbenzyl)propan-2-amine typically involves the reaction of 2-methoxy-3-methylbenzyl chloride with propan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-3-methylbenzyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-Methoxy-3-methylbenzyl)propan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-3-methylbenzyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxybenzyl)propan-2-amine
- N-(3-Methylbenzyl)propan-2-amine
- N-(2-Methoxy-4-methylbenzyl)propan-2-amine
Uniqueness
N-(2-Methoxy-3-methylbenzyl)propan-2-amine is unique due to the specific positioning of the methoxy and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-[(2-methoxy-3-methylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)13-8-11-7-5-6-10(3)12(11)14-4/h5-7,9,13H,8H2,1-4H3 |
InChI Key |
ARSIYGDHLHPUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC(C)C)OC |
Origin of Product |
United States |
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